molecular formula C6H14ClNO B7775235 [(1R,2S)-2-hydroxycyclohexyl]azanium;chloride

[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride

Cat. No.: B7775235
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-IBTYICNHSA-N
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Description

[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride is a chemical compound with the molecular formula C6H14ClNO It is a cyclohexyl derivative with a hydroxyl group and an ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-hydroxycyclohexyl]azanium;chloride typically involves the reaction of cyclohexanol with ammonium chloride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, which facilitates the formation of the azanium ion. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form cyclohexylamine.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-hydroxycyclohexyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the azanium ion play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride can be compared with other similar compounds, such as:

    Cyclohexylamine: Lacks the hydroxyl group and has different reactivity and applications.

    Cyclohexanol: Lacks the azanium ion and has different chemical properties.

    Cyclohexanone: An oxidized form of cyclohexanol with distinct reactivity.

Properties

IUPAC Name

[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH3+])O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)[NH3+])O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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